2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)
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Overview
Description
2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide) is a heterocyclic compound with the empirical formula C23H17BF4O. It is a photoactive molecule that has been studied for its photocatalytic properties and as a sensitizer in various chemical reactions . The compound’s molecular structure consists of a pyrylium cation with three phenyl groups and a long alkyl chain attached to one of the phenyl rings.
Synthesis Analysis
The synthesis of 2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide) involves the reaction of a pyrylium precursor with a tetrafluoroborate salt. The exact synthetic route and conditions may vary, but the resulting compound is typically obtained as a yellow powder. Further details on the specific synthesis steps and optimization conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C23H17BF4O, and its molecular weight is 396.19 g/mol. The structure consists of a pyrylium cation (C23H17O+) with a tetrafluoroborate anion (BF4-) as a counterion. The long alkyl chain attached to one of the phenyl rings provides solubility and stability in various solvents. The phenyl groups contribute to the compound’s aromatic character and photoactivity .
Chemical Reactions Analysis
2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide) has been used as a sensitizer in photooxidation reactions. For example, it can facilitate the photooxidation of catechol. Additionally, it has been employed in the preparation of N-alkylpyridinium photosensitizers by reacting with chiral amines such as (-)-norephedrine, (S)-(+)-2-(aminomethyl)pyrrolidine, and (-)-1-cyclohexylethylamine .
Properties
IUPAC Name |
2,4,6-triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H58N2.2BF4/c1(3-5-7-27-41-59-55(49-33-19-11-20-34-49)43-53(47-29-15-9-16-30-47)44-56(59)50-35-21-12-22-36-50)2-4-6-8-28-42-60-57(51-37-23-13-24-38-51)45-54(48-31-17-10-18-32-48)46-58(60)52-39-25-14-26-40-52;2*2-1(3,4)5/h9-26,29-40,43-46H,1-8,27-28,41-42H2;;/q+2;2*-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGWDCDXRKEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCCCCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H58B2F8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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